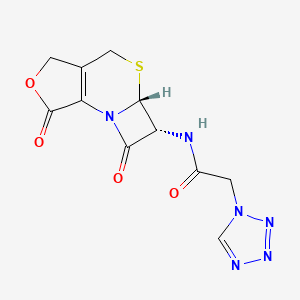

Cefazolin lactone

説明

Cefazolin, also known as cefazoline or cephazolin, is a semi-synthetic first-generation cephalosporin for parenteral administration . It is mainly used to treat bacterial infections of the skin and can also be used to treat moderately severe bacterial infections involving the lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .

Synthesis Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A sequential continuous-flow synthesis of cefazolin has been investigated . Rapid flow and efficient mixing of substrates in suitable flow reactors enabled the target compound to be obtained in a short period without any intermediate isolation .Molecular Structure Analysis

Cefazolin is a broad-spectrum antibiotic due to inhibition of bacterial cell wall synthesis . It attains high serum levels and is excreted quickly via the urine . The molecular structure of Cefazolin includes a beta-lactam ring, which is essential for its antibacterial activity .Chemical Reactions Analysis

Cefazolin exerts bactericidal activity by interfering with the later stages of bacterial cell wall synthesis through inactivation of one or more penicillin-binding proteins and inhibiting cross-linking of the peptidoglycan structure .Physical And Chemical Properties Analysis

Cefazolin sodium can form both α- and β-form crystals. It can also form dehydrated crystalline and amorphous products through different production processes . Different polymorphic medicines usually have different physical and chemical properties .科学的研究の応用

Clinical Implications in Bacteremia : Cefazolin is commonly used for treating methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia. Research indicates that its effectiveness might be influenced by the type of β-lactamase produced by the MSSA and the presence of a cefazolin inoculum effect (CIE) (Lee et al., 2014).

Cefazolin Inoculum Effect and β-Lactamases : A study found that the effectiveness of cefazolin in treating MSSA infections could be impacted by the cefazolin inoculum effect (CzIE), influenced by staphylococcal β-lactamases. Understanding the classification of these β-lactamases can aid in predicting MSSA strains that exhibit CzIE (Carvajal et al., 2020).

Photocatalytic Degradation of Cefazolin : Another study investigated the photocatalytic degradation of cefazolin using N-doped TiO2 under UV and sunlight irradiation, showing potential applications in environmental remediation (Gurkan et al., 2012).

Qualitative Analysis Methods : Research has also been conducted on methods for qualitative analysis of cefazolin sodium in pharmaceuticals, highlighting its importance in quality control and ensuring therapeutic efficacy (Pedroso & Salgado, 2013).

Bioanalytical Quantification : A study developed bioanalytical methods for quantifying both total and free cefazolin in human plasma and cord blood, useful in assessing drug exposure and correlating concentrations to clinical outcomes (Crutchfield & Marzinke, 2015).

Safety And Hazards

将来の方向性

Cefazolin injection is also sometimes used for certain penicillin allergic patients who have a heart condition and are having a dental or upper respiratory tract procedure, in order to prevent them from developing a heart valve infection . It is also sometimes used to treat certain penicillin allergic women who are in labor in order to prevent the newborn from developing an infection .

特性

IUPAC Name |

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDYQARPBBHWKQ-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefazolin lactone | |

CAS RN |

1172998-53-6 | |

| Record name | 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

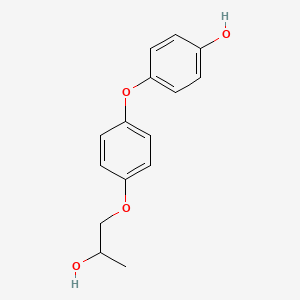

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)